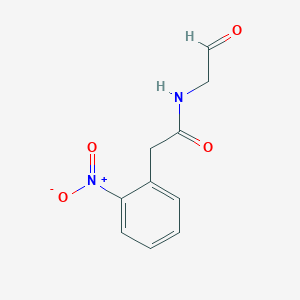![molecular formula C4H6Cl3NOS B14481046 2,2,2-Trichloro-N-[(methylsulfanyl)methyl]acetamide CAS No. 70511-93-2](/img/structure/B14481046.png)
2,2,2-Trichloro-N-[(methylsulfanyl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trichloro-N-[(methylsulfanyl)methyl]acetamide is a chemical compound with the molecular formula C4H6Cl3NOS It is known for its unique structure, which includes a trichloromethyl group and a methylsulfanyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-N-[(methylsulfanyl)methyl]acetamide typically involves the reaction of trichloroacetonitrile with methylthiomethylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-N-[(methylsulfanyl)methyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The trichloromethyl group can be reduced to a dichloromethyl or monochloromethyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms in the trichloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; performed in an inert atmosphere, often in a solvent like tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols; reactions are usually conducted in polar solvents such as dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dichloromethyl and monochloromethyl derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
2,2,2-Trichloro-N-[(methylsulfanyl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloro-N-[(methylsulfanyl)methyl]acetamide involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways. The trichloromethyl group can form reactive intermediates that disrupt cellular processes, while the methylsulfanyl group may enhance its binding affinity to target enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trichloroacetamide: Similar structure but lacks the methylsulfanyl group.
2,2,2-Trichloro-N-methylacetamide: Contains a methyl group instead of the methylsulfanyl group.
2,2,2-Trichloro-N-ethylacetamide: Contains an ethyl group instead of the methylsulfanyl group.
Uniqueness
2,2,2-Trichloro-N-[(methylsulfanyl)methyl]acetamide is unique due to the presence of both trichloromethyl and methylsulfanyl groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
70511-93-2 |
|---|---|
Molecular Formula |
C4H6Cl3NOS |
Molecular Weight |
222.5 g/mol |
IUPAC Name |
2,2,2-trichloro-N-(methylsulfanylmethyl)acetamide |
InChI |
InChI=1S/C4H6Cl3NOS/c1-10-2-8-3(9)4(5,6)7/h2H2,1H3,(H,8,9) |
InChI Key |
GOVNXDSMTYQZIB-UHFFFAOYSA-N |
Canonical SMILES |
CSCNC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-1-[(propan-2-yl)sulfanyl]dec-1-en-4-ol](/img/structure/B14480966.png)
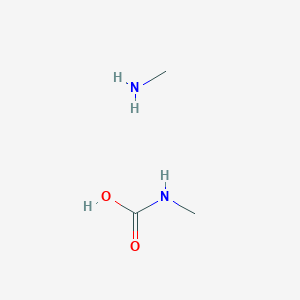
![2-(2-{2-[(1-Bromobutan-2-yl)oxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14480989.png)
![4-[2-({2-Hydroxy-3-[(3-methylpyridin-2-YL)oxy]propyl}amino)ethyl]phenol](/img/structure/B14480992.png)
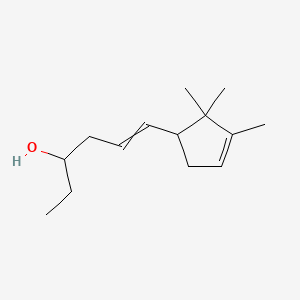
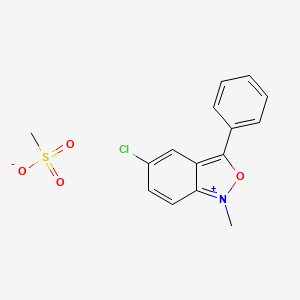
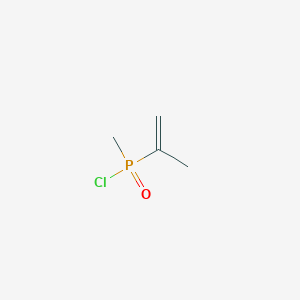
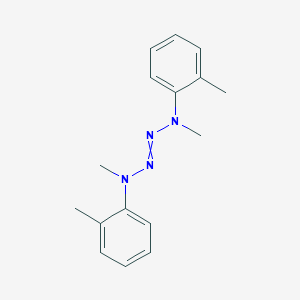
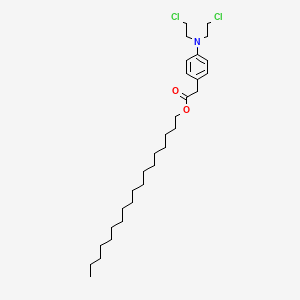


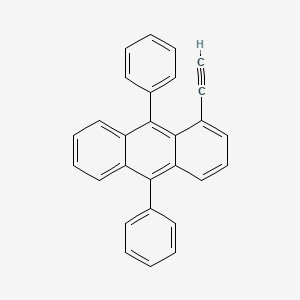
![Acetamide, N-methyl-2-[(4-nitrobenzoyl)oxy]-N-phenyl-](/img/structure/B14481033.png)
